Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains both a thiazole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls.
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the active site of the enzyme, thereby inhibiting its function. The exact nature of these interactions and the resulting changes in the enzyme’s activity are currently under investigation.
Biochemical Pathways
By inhibiting UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the peptidoglycan biosynthesis pathway . This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis.
Result of Action
The compound has shown antibacterial and antifungal potential . It has demonstrated significant inhibitory potential against various gram-positive and gram-negative bacteria, as well as certain fungal strains . The compound’s action results in the disruption of bacterial cell walls, potentially leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl thiazole-4-carboxylate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazole or pyridine derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(pyridin-4-ylamino)thiazole-4-carboxylate: Similar structure but with the amino group attached to the 4-position of the pyridine ring.
2-Aminothiazole-4-carboxylate derivatives: Compounds with similar thiazole and carboxylate moieties but different substituents on the amino group.
Uniqueness
Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.ClH/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8;/h3-7H,2H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWAXCFKKXCXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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